(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDTAQAZQUQFU-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=CC=C(C=C3)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Fluoropropoxy Group: This step involves the reaction of a phenol derivative with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The next step involves the coupling of the fluoropropoxy phenol with an aniline derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between the coupled product and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile exhibit promising anticancer properties. For instance, derivatives of phenoxy and fluorinated phenyl groups have shown significant efficacy against various cancer cell lines. These compounds are evaluated using the National Cancer Institute's protocols, where they demonstrated substantial growth inhibition rates across a panel of human tumor cells .
Antitubercular Activity
The compound's structural analogs have been investigated for their potential as antitubercular agents. A study highlighted that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains . The presence of fluorine in the structure has been linked to enhanced biological activity, suggesting that modifications to this compound could yield new therapeutic agents targeting tuberculosis.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps, typically including the formation of the enamine structure followed by nitrile introduction. Understanding the SAR is crucial for optimizing its biological activity. Modifications to the phenoxy and fluoropropoxy groups can significantly influence the compound's potency and selectivity against target pathogens or cancer cells .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Anticancer Evaluation : A study assessed a series of fluorinated phenyl derivatives, revealing that modifications at specific positions on the phenyl ring could enhance cytotoxicity against breast cancer cell lines . The results indicated that compounds with a similar backbone to this compound showed improved efficacy when fluorinated.
- Antitubercular Screening : In another investigation, a range of substituted phenoxyacetamides were synthesized and tested for their antitubercular activity. The findings suggested that compounds with a 3-fluoropropoxy substitution exhibited higher activity compared to their non-fluorinated counterparts, emphasizing the role of halogen substituents in enhancing biological effectiveness .
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
- (Z)-2-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
- (Z)-2-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile lies in the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Biological Activity
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile, also known by its CAS number 860609-44-5, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound is characterized by a complex structure that includes multiple aromatic rings and functional groups, which may influence its interactions with biological targets.
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the fluoropropoxy and phenoxy groups may enhance lipophilicity, facilitating cellular uptake. Additionally, the nitrile functional group can participate in various biochemical reactions, potentially leading to inhibition or modulation of specific enzymatic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 8.1 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Prostate Cancer Model : In vivo studies using xenograft models demonstrated that administration of the compound led to reduced tumor growth compared to controls, supporting its potential as a therapeutic agent in prostate cancer treatment.
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity towards normal human cell lines at higher concentrations. Further studies are required to fully elucidate its safety profile.
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of Z-configuration enenitriles typically involves Knoevenagel condensation between arylacetonitriles and aromatic aldehydes under basic conditions. For example, analogous compounds (e.g., (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile) were synthesized using piperidine as a catalyst in ethanol, achieving >90% stereoselectivity for the Z-isomer . Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (room temperature vs. reflux) can influence reaction kinetics and stereochemical outcomes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the desired isomer .
Q. How can the structural configuration (Z/E isomerism) of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous confirmation of stereochemistry. For example, crystal data (orthorhombic system, space group P222) from structurally similar enenitriles revealed bond angles and torsion angles consistent with Z-configuration . Complementary techniques include H NMR: Z-isomers exhibit distinct coupling patterns (e.g., vinyl proton splitting due to restricted rotation) and NOESY correlations between the nitrile group and adjacent aromatic protons .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity of the fluoropropoxy and phenoxyamino substituents in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to identify reactive sites. For fluorinated analogs, the electron-withdrawing effect of the 3-fluoropropoxy group lowers the LUMO energy at the nitrile moiety, enhancing electrophilicity . Molecular dynamics simulations (e.g., in N,N-dimethylacetamide solvent) predict steric hindrance from the phenoxyphenyl group, which may limit nucleophilic attack at the β-carbon .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, in a study of (Z)-3-(4-chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile, IR absorption at 2220 cm (C≡N stretch) was obscured by solvent DMSO-d, requiring alternative characterization via C NMR (peak at ~118 ppm for nitrile) . Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) is advised to resolve ambiguities .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Bulky substituents (e.g., phenoxyphenyl) often lead to poor crystal packing. Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C promotes nucleation. For analogs like (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, adding a trace of ethyl acetate as a co-solvent improved crystal quality (R-factor < 0.05) . If crystallization fails, consider alternative polymorph screening via solvent-drop grinding or using additives like ionic liquids .
Data Analysis and Mechanistic Questions
Q. How do electronic effects of the 3-fluoropropoxy group influence the compound’s UV-Vis absorption profile?
- Methodological Answer : The fluorine atom’s inductive effect increases the conjugation length of the π-system, red-shifting absorption maxima. In a study of (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, λ shifted from 320 nm (non-fluorinated) to 345 nm (fluorinated), attributed to enhanced charge-transfer transitions . Time-dependent DFT (TD-DFT) simulations can quantify this effect by comparing oscillator strengths of HOMO→LUMO transitions .
Q. What experimental and theoretical approaches are used to analyze tautomeric equilibria involving the enenitrile core?
- Methodological Answer : Variable-temperature H NMR (VT-NMR) in DMSO-d can detect tautomeric shifts (e.g., keto-enol equilibria) by monitoring proton exchange rates. For example, in (2Z)-3-[(4-phenoxyphenyl)amino] derivatives, coalescence temperatures near 60°C indicate dynamic tautomerism . Pair this with DFT-based potential energy surface scans to identify transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
